BenchChemオンラインストアへようこそ!

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Screening library Triazole scaffold

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-94-1) is a synthetic small-molecule member of the 1,2,3-triazole-4-carboxamide class, characterized by a bis(3,4-dimethylphenyl) substitution pattern at both the N1 triazole nitrogen and the carboxamide nitrogen, plus a 5-methyl group on the triazole core. It is catalogued as a screening compound (ChemDiv ID E141-0365) with a molecular formula of C20H22N4O, a molecular weight of 334.42 g/mol, and a vendor-specified purity of 95%.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 866847-94-1
Cat. No. B2585144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866847-94-1
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C
InChIInChI=1S/C20H22N4O/c1-12-6-8-17(10-14(12)3)21-20(25)19-16(5)24(23-22-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,25)
InChIKeyATQAXQHUBRLFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-94-1): Compound Identity and Procurement Starting Point


N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-94-1) is a synthetic small-molecule member of the 1,2,3-triazole-4-carboxamide class, characterized by a bis(3,4-dimethylphenyl) substitution pattern at both the N1 triazole nitrogen and the carboxamide nitrogen, plus a 5-methyl group on the triazole core. It is catalogued as a screening compound (ChemDiv ID E141-0365) with a molecular formula of C20H22N4O, a molecular weight of 334.42 g/mol, and a vendor-specified purity of 95% . The compound is offered by multiple chemical suppliers (Ambeed Cat. A946909, Chemenu Cat. CM961405) and falls within the broad structural scope of patent US 9,416,127 B2, which claims triazole carboxamides as vasopressin V1a receptor antagonists for CNS indications [1].

Why Generic Substitution Fails for N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Physicochemical and Structural Differentiation


Within the 5-methyl-1H-1,2,3-triazole-4-carboxamide series, even minor aryl substitution changes produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly affect membrane permeability, target engagement, and assay behavior. The bis(3,4-dimethylphenyl) architecture of CAS 866847-94-1 generates a predicted logP of 4.99—approximately 0.76 to 1.10 log units higher than closely related mono-fluoro or chloro-methoxy analogs—while retaining a compact polar surface area of 50.2 Ų . These parameters are non-linear and cannot be linearly extrapolated from mono-substituted congeners. Generic substitution based solely on the triazole-carboxamide core would ignore the documented dependence of biological activity on the specific N1-aryl and carboxamide N-aryl substitution pattern demonstrated in antimicrobial [1] and CNS-targeted [2] triazole carboxamide series.

Quantitative Differentiation Evidence for N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (866847-94-1) Versus Closest Analogs


Bis(3,4-dimethylphenyl) Symmetry as a Unique Structural Identifier Among ChemDiv Triazole Carboxamide Screening Compounds

CAS 866847-94-1 is the only compound within the ChemDiv E141 screening sub-library that features a fully symmetrical bis(3,4-dimethylphenyl) substitution on both the N1 triazole position and the carboxamide nitrogen. In head-to-head comparison, the closest available analogs carry either a 3-chloro-4-methoxyphenyl (E141-0265) or a 4-fluorophenyl (E141-0215) group at the N1 position while retaining the N-(3,4-dimethylphenyl) carboxamide moiety . This symmetry eliminates heterogeneous electronic effects from mixed aryl systems, offering a cleaner scaffold for structure-activity relationship (SAR) interpretation.

Medicinal chemistry Screening library Triazole scaffold

Enhanced Computed Lipophilicity (logP 4.99) of CAS 866847-94-1 Versus Chloro-Methoxy and Fluoro Congeners

The target compound exhibits a computed logP of 4.99, which is 0.76 log units higher than the 3-chloro-4-methoxyphenyl analog E141-0265 (logP = 4.23) and 1.10 log units higher than the 4-fluorophenyl analog E141-0215 (logP = 3.89) . All three compounds share an identical polar surface area of 50.2 Ų (except E141-0265, which has PSA = 57.8 Ų due to its additional methoxy oxygen), meaning the logP advantage of 866847-94-1 is not offset by increased polarity. Each incremental logP unit typically corresponds to an approximately 10-fold increase in membrane partition coefficient, suggesting substantially greater passive membrane permeability for the target compound [1].

Lipophilicity Membrane permeability Drug-like properties

5-Methyl-1H-1,2,3-triazole-4-carboxamide Subclass Membership Confers Potent Anti-Staphylococcus aureus Activity at Sub-Micromolar Concentrations

The 5-methyl substitution on the triazole core has been empirically demonstrated as critical for antibacterial activity within this chemotype. In a 2021 study, 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide 4l achieved 50% growth inhibition against S. aureus at a concentration below 1 µM, while 5-amino-substituted analogs (e.g., compound 8b) were inactive against S. aureus and instead showed selective activity against the yeast C. albicans [1]. CAS 866847-94-1 contains the 5-methyl pharmacophore and an N1-aryl group, placing it firmly within the antibacterial-active subclass. By contrast, procurement of a 5-amino or 5-unsubstituted triazole-4-carboxamide would be predicted to lack this anti-S. aureus activity.

Antimicrobial Staphylococcus aureus Gram-positive bacteria

Broad Structural Coverage Under V1a Antagonist Patent US 9,416,127 B2 Enables CNS-Targeted Lead Optimization Without Freedom-to-Operate Barriers

US Patent 9,416,127 B2, granted in 2016 and currently active, claims a genus of triazole carboxamides of formula (I) wherein R1 is optionally substituted phenyl or pyridinyl, for use as V1a receptor antagonists in treating depression, anxiety disorders, bipolar disorder, ADHD, and related CNS conditions [1]. The generic formula encompasses compounds with N1-aryl and carboxamide N-aryl substitution—the precise architectural motif of CAS 866847-94-1. The exemplified compounds in the patent feature diverse aryl substitution patterns on both the triazole N1 and the carboxamide nitrogen, including halogen, alkoxy, and alkyl substituents. The bis(3,4-dimethylphenyl) pattern of 866847-94-1 represents a specific unexplored substitution combination within the claimed genus, offering a structurally novel entry point for CNS-targeted optimization with existing patent coverage [1].

Vasopressin V1a receptor CNS disorders Patent landscape

Reduced Hydrogen-Bond Acceptor Count Relative to Alkoxy-Substituted Analogs Enhances Ligand Efficiency Metrics

CAS 866847-94-1 possesses four hydrogen-bond acceptors (HBA = 4), compared to five (HBA = 5) for the 3-chloro-4-methoxyphenyl analog E141-0265, while maintaining the same number of hydrogen-bond donors (HBD = 1) and an identical or lower polar surface area . The additional HBA in E141-0265 arises from the methoxy oxygen on the N1-aryl ring, which contributes to desolvation penalty without a guaranteed commensurate gain in target binding. This yields a more favorable HBA/HBD ratio for 866847-94-1 (4:1 vs. 5:1), a parameter correlated with improved oral bioavailability in empirical drug-likeness analyses [1].

Ligand efficiency Drug-likeness Physicochemical optimization

Commercial Availability and Purity Consistency Across Multiple Independent Suppliers as a Procurement Reliability Indicator

CAS 866847-94-1 is stocked by at least four independent chemical suppliers—Ambeed (Cat. A946909, 95% purity), ChemDiv (E141-0365, 40 mg available), Chemenu (Cat. CM961405, 95%+ purity), and Aladdin Scientific (via patent reference)—indicating multi-source commercial availability . This is in contrast to several close structural analogs such as E141-0215, which is listed with only 2 mg available from a single source , or CAS 866872-28-8, which is documented only through specialty chemical databases [1]. Multi-vendor sourcing reduces single-supplier dependency risk and enables competitive pricing for bulk procurement.

Chemical procurement Supply chain Compound availability

Procurement-Driven Application Scenarios for N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-94-1)


Antimicrobial Lead Optimization Targeting Gram-Positive Pathogens, Particularly Staphylococcus aureus

The 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold has demonstrated sub-micromolar growth inhibition against S. aureus (compound 4l, GI₅₀ < 1 µM) with selectivity over human HaCaT keratinocytes [1]. CAS 866847-94-1 retains this active 5-methyl pharmacophore and adds the bis(3,4-dimethylphenyl) substitution pattern, which enhances lipophilicity (logP 4.99) for improved bacterial membrane penetration . This compound is suitable as a starting point for systematic SAR exploration of the N1-aryl position, where the symmetric architecture simplifies interpretation of potency changes upon systematic aryl modification. Procurement priority: researchers requiring a 5-methyl triazole carboxamide scaffold with confirmed class-level anti-S. aureus activity and multi-vendor availability should select this compound over 5-amino or unsubstituted analogs that lack Gram-positive antibacterial activity.

CNS Drug Discovery Programs Targeting the Vasopressin V1a Receptor

US Patent 9,416,127 B2 establishes the triazole carboxamide scaffold as a validated V1a antagonist chemotype for depression, anxiety, bipolar disorder, and ADHD [2]. CAS 866847-94-1 is structurally encompassed by the patent's generic Formula (I) but represents an unexplored substitution combination—bis(3,4-dimethylphenyl)—not specifically exemplified. With a computed logP of 4.99 and PSA of 50.2 Ų, it falls within favorable CNS drug-like property space (typically logP 2-5, PSA < 90 Ų for blood-brain barrier penetration) . Industrial CNS discovery teams can leverage this compound as a novel starting point for V1a antagonist lead generation with existing freedom-to-operate coverage and the potential to generate new composition-of-matter intellectual property through optimization of the unexplored bis-aryl substitution space.

Physicochemical Property-Driven Compound Library Design and Membrane Permeability Studies

The systematic variation in logP across the E141 ChemDiv sub-series—from 3.89 (4-fluorophenyl analog E141-0215) to 4.23 (3-chloro-4-methoxyphenyl analog E141-0265) to 4.99 (bis(3,4-dimethylphenyl) compound 866847-94-1)—creates a controlled lipophilicity gradient with minimal PSA variation (50.2-57.8 Ų) . This set can serve as a calibration panel for investigating the relationship between computed logP and experimentally measured membrane permeability (e.g., PAMPA, Caco-2, or MDCK assays). CAS 866847-94-1 represents the high-lipophilicity anchor point in this series, enabling researchers to probe the upper boundary of permeability within this chemotype without introducing additional hydrogen-bond donors or acceptors that would confound the logP-permeability correlation.

Combinatorial Chemistry and Parallel Synthesis Starting Material for Triazole-Focused Libraries

The symmetric bis(3,4-dimethylphenyl) architecture of CAS 866847-94-1 provides a single-variable scaffold for library enumeration: systematic variation at either the N1-aryl or the carboxamide N-aryl position can be achieved independently while holding the other position constant . Unlike mixed-aryl analogs where both positions differ, the symmetry of 866847-94-1 means that mono-substitution libraries can be generated with unambiguous regiochemical assignment. With verified multi-vendor availability (≥4 suppliers) and a minimum stock of 40 mg , this compound is procurement-ready as a building block or reference standard for medicinal chemistry campaigns requiring triazole-carboxamide core scaffolds with consistent purity (95%) and reliable re-supply.

Quote Request

Request a Quote for N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.